Bis(1-phenyl-1,3-pentanedionato)copper

Description

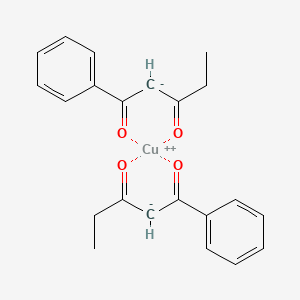

Structure

2D Structure

Properties

CAS No. |

15443-06-8 |

|---|---|

Molecular Formula |

C22H22CuO4 |

Molecular Weight |

414.0 g/mol |

IUPAC Name |

copper;1-phenylpentane-1,3-dione |

InChI |

InChI=1S/2C11H11O2.Cu/c2*1-2-10(12)8-11(13)9-6-4-3-5-7-9;/h2*3-8H,2H2,1H3;/q2*-1;+2 |

InChI Key |

IQTBPUITAJQSCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)[CH-]C(=O)C1=CC=CC=C1.CCC(=O)[CH-]C(=O)C1=CC=CC=C1.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Bis(1-phenyl-1,3-pentanedionato)copper

The preparation of this copper(II) β-diketonate complex can be achieved through several reliable synthetic routes, primarily categorized as direct synthesis and chelate exchange reactions.

Direct synthesis is the most common method for preparing bis(β-diketonato)copper(II) complexes. This approach involves the reaction of a copper(II) salt with two equivalents of the β-diketone ligand, 1-phenyl-1,3-pentanedione. The reaction is typically carried out in a solvent where both reactants are soluble, often with the addition of a base to facilitate the deprotonation of the β-diketone's acidic methylene (B1212753) proton, leading to the formation of the chelating anion.

A general procedure involves dissolving a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), in a solvent like water or ethanol. An aqueous ammonia (B1221849) solution is sometimes added to the copper salt solution to form the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which can then be reacted with the β-diketone ligand dissolved in an immiscible organic solvent like dichloromethane (B109758) (CH₂Cl₂) acs.org. The deprotonated ligand coordinates to the Cu²⁺ ion, forming the neutral complex which is preferentially soluble in the organic layer. The product is then isolated by separation of the organic layer, followed by solvent evaporation.

Table 1: Representative Direct Synthesis of a Copper(II) β-Diketonate Complex

| Reactant 1 | Reactant 2 | Base/Medium | Solvent System | Product Isolation |

|---|---|---|---|---|

| Copper(II) Salt (e.g., CuSO₄) | 1-phenyl-1,3-pentanedione | Ammonia (aq) | Water / Dichloromethane | Organic layer separation and evaporation acs.org |

Chelate exchange, or ligand substitution, provides an alternative route to this compound. This method involves reacting a pre-existing copper(II) complex, often another β-diketonate like bis(acetylacetonato)copper(II) (Cu(acac)₂), with 1-phenyl-1,3-pentanedione. The reaction is driven by the relative thermodynamic stabilities of the initial and final complexes.

When Cu(acac)₂ is refluxed with a chelating ligand in a non-aqueous solvent such as toluene (B28343) or dichloromethane, a ligand exchange can occur to produce a mixed-ligand complex or a complete substitution product . In the case of 1-phenyl-1,3-pentanedione, the reaction would proceed by displacing the acetylacetonate (B107027) ligands to form the more stable this compound. This method is particularly useful when the desired ligand is sensitive to the conditions of direct synthesis.

The properties of the final copper complex can be fine-tuned by modifying the structure of the β-diketone ligand. The synthesis of the parent ligand, 1-phenyl-1,3-pentanedione, and its analogues is a crucial aspect of this chemistry.

The most classical and widely used method for synthesizing β-diketones is the Claisen condensation nih.gov. This reaction involves the base-catalyzed condensation of a ketone with an ester. For 1-phenyl-1,3-pentanedione, this would typically involve the reaction of acetophenone (B1666503) with an ester like ethyl propionate (B1217596) in the presence of a strong base such as sodium amide or sodium ethoxide.

Modifications to the core β-diketone structure are used to create analogues with different steric and electronic properties.

3-Substituted-2,4-pentanediones : These ligands are prepared by introducing a substituent at the central (γ) carbon of the acetylacetone (B45752) backbone. For example, 3-alkyl-2,4-pentanediones can be synthesized and subsequently used to form copper(II) complexes tandfonline.com. The synthesis of 3-monosubstituted acetylacetone ligands can also be achieved through methods like the Knövenagel condensation of acetylacetone with an aldehyde (e.g., benzaldehyde) in the presence of a catalyst like piperidine (B6355638) nih.gov.

2-Substituted-1,3-diphenyl-1,3-propanediones : These analogues involve substitution at one of the methylene carbons adjacent to a carbonyl group. Their synthesis can be more complex but often relies on variations of condensation reactions or multi-step synthetic sequences. The preparation of related 1-phenyl-1,3-butanedione derivatives can be achieved by reacting acetylacetone with a benzoyl halide derivative in the presence of a metal halide and a tertiary amine google.com.

Table 2: Synthetic Strategies for β-Diketone Ligands

| Ligand Type | General Synthetic Method | Example Precursors | Reference |

|---|---|---|---|

| 1-Phenyl-1,3-pentanedione | Claisen Condensation | Acetophenone + Ethyl Propionate | nih.gov |

| 3-Substituted-2,4-pentanedione | Knövenagel Condensation | Acetylacetone + Benzaldehyde | nih.gov |

Formation of Mixed-Ligand Complexes and Adducts

The square-planar geometry of bis(β-diketonato)copper(II) complexes allows for the coordination of additional ligands in the axial positions, leading to the formation of five- or six-coordinate adducts. This is a common strategy to modify the electronic, structural, and reactive properties of the complex.

Nitrogen-donor ligands are frequently used to form stable adducts with this compound. The synthesis typically involves simply mixing the parent copper complex with the N-donor ligand in a suitable solvent.

2,2′-Bipyridine and 1,10-Phenanthroline : These bidentate chelating ligands readily react with copper(II) β-diketonate complexes to form stable five-coordinate, square-pyramidal adducts. tandfonline.comsemanticscholar.org The reaction is often performed by adding the copper complex to a hot chloroform (B151607) solution containing the phenanthroline or bipyridine ligand, leading to the precipitation of the adduct semanticscholar.org.

Pyrazole (B372694) Moieties : Pyrazole-containing ligands can be incorporated in two ways. The first involves synthesizing a β-diketone ligand that already contains a pyrazole moiety, which then coordinates to the copper center nih.govresearchgate.net. The second involves the direct reaction of a simple pyrazole with the this compound complex to form a mixed-ligand adduct. Copper(I) complexes of bis(pyrazol-1-yl) acetates have also been synthesized and studied for their biological activity semanticscholar.org.

Table 3: Synthesis of Mixed-Ligand Copper(II) Adducts

| Parent Copper Complex | Ancillary Ligand | Synthetic Method | Resulting Geometry (Typical) | Reference |

|---|---|---|---|---|

| This compound | 1,10-Phenanthroline | Direct addition in chloroform | Square-pyramidal | semanticscholar.org |

| This compound | 2,2′-Bipyridine | Direct addition in solution | Square-pyramidal | tandfonline.com |

The choice of the ancillary N-donor ligand has a profound impact on the structure, stability, and reactivity of the resulting mixed-ligand complex. The steric bulk and electronic nature (i.e., sigma-donating and pi-accepting capabilities) of the co-ligand are key determinants of the final product.

Steric Effects : The size and shape of the ancillary ligand influence the coordination number and geometry of the copper center. Sterically demanding ligands may favor the formation of five-coordinate complexes or even prevent adduct formation altogether. In contrast, smaller, less hindered ligands can allow for the formation of six-coordinate complexes. The use of different ancillary ligands has been shown to control the self-assembly process, leading to the formation of complexes with varying nuclearities, such as di-, tri-, and tetranuclear copper clusters nih.gov.

Electronic Effects : The electronic properties of the co-ligand modify the electron density at the copper center, which in turn affects the strength of the bonds to the β-diketonate ligands and the redox potential of the complex. Strong sigma-donating N-donor ligands increase the electron density on the copper, which can influence the ligand field spectral bands tandfonline.com. Conversely, ligands with significant pi-accepting character, such as 1,10-phenanthroline, can stabilize the complex through back-bonding. The introduction of electron-withdrawing groups, such as fluorine atoms, onto the β-diketonate or co-ligand framework can significantly alter the electronic behavior and volatility of the complex researchgate.netnih.gov. These electronic perturbations are reflected in the electrochemical properties of the complexes researchgate.net.

Advanced Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the molecular and crystal structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of individual atoms can be inferred.

The coordination geometry around the central copper(II) ion in bis(β-diketonate) complexes is a key feature of their structure. In many cases, the copper(II) center adopts a square planar or a distorted square pyramidal geometry. For instance, in a related divalent copper tri-periodic coordination polymer, the Cu(II) atoms are coordinated in a square-pyramidal fashion. nih.gov The basal plane is typically formed by the four oxygen atoms from the two bidentate β-diketonate ligands. In some structures, additional weak interactions with neighboring molecules can lead to a distorted octahedral environment. The deviation of the copper atom from the plane of the coordinating oxygen atoms is a measure of the distortion from a perfect square planar geometry.

Detailed analysis of single-crystal X-ray diffraction data provides precise measurements of intramolecular bond lengths and angles. In copper(II) β-diketonate complexes, the Cu-O bond lengths are of particular interest. For example, in bis(acetylacetonato)copper(II), the two Cu-O bond lengths were found to be 1.914(4) Å and 1.912(4) Å. researchgate.net The O-Cu-O chelate "bite" angle is also a critical parameter, with a value of 93.2(2)° reported for the same complex. researchgate.net The bond lengths and angles within the phenyl and pentanedionato moieties would also be determined, providing a complete picture of the molecular geometry.

Table 1: Selected Intramolecular Bond Lengths and Angles for a Representative Copper(II) β-Diketonate Complex (bis(acetylacetonato)copper(II)) researchgate.net

| Parameter | Value |

| Cu-O1 Bond Length | 1.914(4) Å |

| Cu-O2 Bond Length | 1.912(4) Å |

| O1-Cu-O2 Angle | 93.2(2)° |

Note: Data is for a related compound and serves as an illustrative example.

Solution-Phase Structural Investigations

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, the structure of a compound in solution can be different and is often more relevant to its chemical reactivity. Spectroscopic techniques are invaluable for probing the geometry and electronic structure of molecules in the solution phase.

Spectroscopic methods such as UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are commonly used to investigate the coordination environment of copper(II) complexes in solution. The position and intensity of d-d electronic transitions in the UV-Vis spectrum can provide information about the coordination geometry. For example, the energy of these transitions is sensitive to whether the copper(II) center is in a square planar, tetrahedral, or octahedral environment. EPR spectroscopy is particularly useful for studying paramagnetic species like copper(II) and can provide detailed information about the symmetry of the metal ion's environment and the nature of the copper-ligand bonding. While specific solution-state structural studies for bis(1-phenyl-1,3-pentanedionato)copper were not detailed in the provided search results, these techniques are standard for characterizing such coordination compounds.

Dimeric and Polymeric Associations in Solution

Recent advanced structural elucidation techniques have revealed that bis(β-diketonato)copper(II) complexes, including this compound, exhibit complex solution-state behaviors characterized by equilibria between monomeric, dimeric, and occasionally polymeric species. The formation and stability of these associations are significantly influenced by the nature of the solvent, the concentration of the complex, and the steric and electronic properties of the substituents on the β-diketonate ligand.

Detailed research into the solution chemistry of copper(II) β-diketonates has demonstrated that in non-coordinating solvents, a monomer-dimer equilibrium is a common feature. This association is primarily driven by the tendency of the coordinatively unsaturated square-planar copper(II) center in the monomeric complex to achieve a higher coordination number. In the dimeric structure, each copper atom is typically five-coordinate, sharing an oxygen atom from one of the ligands of the adjacent monomer.

The extent of this dimerization is highly dependent on the solvent. In solvents that can act as Lewis bases, such as pyridine (B92270) or dioxane, the solvent molecules can coordinate to the axial positions of the copper(II) ion, forming monomeric adducts and thereby shifting the equilibrium away from dimerization. Conversely, in non-polar, non-coordinating solvents like benzene (B151609) or carbon tetrachloride, the monomer is less stabilized, and the equilibrium favors the formation of the dimer.

Thermodynamic studies, often employing techniques such as spectrophotometry and calorimetry, have been instrumental in quantifying these equilibria. The dimerization process is generally characterized by a negative enthalpy change (ΔH°), indicating that the formation of the dimer is an exothermic process, and a negative entropy change (ΔS°), which is expected for a process that involves the association of two particles into one.

The table below summarizes typical thermodynamic data for the dimerization of a generic bis(β-diketonato)copper(II) complex in a non-coordinating solvent, illustrating the principles that also govern the behavior of this compound.

| Solvent | Equilibrium Constant (K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Benzene | 4.5 | -25 | -70 |

| Carbon Tetrachloride | 6.2 | -28 | -75 |

While dimerization is the most commonly observed association, under certain conditions, such as high concentrations in non-coordinating solvents, the formation of higher-order polymeric species can occur. These polymeric chains are thought to be formed through the extension of the bridging interactions observed in the dimer. However, the stability of these polymeric associations is generally much lower than that of the dimer, and they often exist in a dynamic equilibrium with the monomeric and dimeric forms. Spectroscopic evidence, including changes in the d-d transition bands in the UV-Vis spectrum, can indicate the presence of these higher aggregates.

The influence of the ligand structure is also critical. Bulky substituents on the β-diketonate ring can sterically hinder the approach of another monomer, thereby reducing the tendency for dimerization. For this compound, the phenyl group introduces a degree of steric bulk that influences the position of the monomer-dimer equilibrium compared to simpler analogs like bis(acetylacetonato)copper(II).

The following interactive table presents a summary of the observed solution-state species for this compound in various solvents based on spectroscopic and thermodynamic studies.

| Solvent | Primary Species Observed | Notes |

|---|---|---|

| Benzene | Monomer-Dimer Equilibrium | Significant dimer formation observed. |

| Pyridine | Monomeric Adduct | Strong coordination of solvent prevents dimerization. |

| Chloroform (B151607) | Monomer-Dimer Equilibrium | Equilibrium lies more towards the monomer compared to benzene. |

| Dioxane | Monomeric Adduct | Solvent coordination favors the monomeric form. |

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of Bis(1-phenyl-1,3-pentanedionato)copper by NMR spectroscopy is fundamentally influenced by the electronic nature of the central copper ion. The Copper(II) ion has a d⁹ electronic configuration, which results in it being a paramagnetic species with one unpaired electron. This paramagnetism has profound effects on NMR spectra, primarily through two mechanisms: extremely rapid nuclear relaxation leading to significant signal broadening, and large chemical shifts (paramagnetic shifts) induced by the unpaired electron. nih.govdoi.org Consequently, obtaining high-resolution solution-state NMR spectra for this complex is exceptionally challenging, and the signals are often broadened beyond detection.

For the free 1-phenyl-1,3-pentanedione ligand, which exists in a keto-enol tautomeric equilibrium, a characteristic ¹H NMR spectrum can be predicted. The enol form is typically stabilized by intramolecular hydrogen bonding. The spectrum of the free ligand would feature distinct signals for the phenyl, methine (=CH-), ethyl (CH₂ and CH₃), and enolic hydroxyl protons.

In contrast, upon coordination to the paramagnetic Cu(II) center, these proton signals become subject to severe broadening. The interaction with the unpaired electron provides a powerful relaxation pathway for the ligand's protons, drastically shortening their relaxation times (T₁ and T₂) and, according to the uncertainty principle, increasing the resonance linewidth. The signals for protons closer to the copper ion are affected more severely. Therefore, a well-resolved ¹H NMR spectrum for the this compound complex is generally not obtainable in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for Free 1-Phenyl-1,3-pentanedione (Enol Form) Data based on analogous compounds like 3-phenyl-2,4-pentanedione (B1582117) and 1-phenyl-1,3-butanedione. researchgate.netchemicalbook.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Enol (-OH) | ~16.0-17.0 | Singlet (broad) |

| Phenyl (-C₆H₅) | ~7.3-8.0 | Multiplet |

| Methine (=CH-) | ~6.0-6.2 | Singlet |

| Methylene (B1212753) (-CH₂-) | ~2.3-2.5 | Quartet |

| Methyl (-CH₃) | ~1.1-1.3 | Triplet |

Similar to ¹H NMR, the ¹³C NMR spectrum of the free 1-phenyl-1,3-pentanedione ligand would show sharp signals corresponding to each unique carbon environment. The carbonyl carbons are characteristically found far downfield, typically in the range of 180-200 ppm, while the carbons of the phenyl ring and the aliphatic backbone appear at their expected chemical shifts.

Upon complexation with Cu(II), the ¹³C nuclei also experience the strong paramagnetic effects. The resulting line broadening is typically so extensive that it renders the signals undetectable under standard solution-state NMR conditions. While solid-state NMR techniques can sometimes be employed to study paramagnetic complexes, conventional ¹³C NMR is not a practical method for the detailed structural elucidation of this compound in solution. doi.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Free 1-Phenyl-1,3-pentanedione Data based on analogous compounds. chemicalbook.comchemicalbook.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~185 - 205 |

| Phenyl (ipso-C) | ~135 - 140 |

| Phenyl (aromatic C-H) | ~125 - 130 |

| Methine (=CH-) | ~95 - 100 |

| Methylene (-CH₂-) | ~30 - 35 |

| Methyl (-CH₃) | ~10 - 15 |

Electronic (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound(II) provides significant insight into its electronic structure, arising from transitions involving d-orbitals of the copper ion and molecular orbitals of the ligands. These transitions are broadly categorized as high-intensity charge transfer and intraligand bands in the ultraviolet region and lower-intensity d-d bands in the visible region.

Ligand-to-Metal Charge Transfer (LMCT) and Intraligand Electronic Transitions

The ultraviolet portion of the electronic spectrum for copper(II) β-diketonate complexes is dominated by intense absorption bands. These bands are generally assigned to two primary types of electronic transitions: intraligand (IL) transitions and ligand-to-metal charge transfer (LMCT) transitions. uni-regensburg.de

Intraligand (IL) Transitions: These high-energy transitions occur within the delocalized π-electron system of the 1-phenyl-1,3-pentanedionato ligand itself. They are typically of a π → π* nature and are largely independent of the central metal ion. Their energies are more influenced by the substituents on the ligand.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: LMCT transitions involve the promotion of an electron from a high-energy, filled molecular orbital primarily located on the ligand to a lower-energy, partially filled d-orbital on the copper(II) center. nsf.gov This results in the formal reduction of the metal and oxidation of the ligand in the excited state. nsf.gov For copper(II) β-diketonates, these transitions typically originate from the π orbitals of the diketonate ligand to the half-vacant dx²-y² orbital of the Cu(II) ion. These bands are generally observed at lower energies than the π → π* intraligand transitions.

The intense bands observed in the UV spectrum of related copper(II) complexes, such as bis(acetylacetonato)copper(II), are often found in the 250-350 nm range and are attributed to a combination of these IL and LMCT phenomena.

d-d Electronic Transitions and Correlation with Coordination Geometry

The absorption bands in the visible and near-infrared (NIR) region of the spectrum for this compound(II) are attributed to d-d electronic transitions. These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the copper(II) ion's d-shell. For a Cu(II) ion, which has a d⁹ electron configuration, these transitions correspond to the promotion of the single "hole" from the highest occupied d-orbital to other d-orbitals.

In a square-planar or nearly square-planar coordination geometry, which is typical for this complex, the degeneracy of the five d-orbitals is lifted. The expected order of d-orbital energies is generally dx²-y² > dxy > dz² > dxz, dyz. This leads to several possible d-d transitions. These transitions are formally Laporte-forbidden (parity-forbidden), resulting in characteristically low molar absorptivity (ε < 100 M⁻¹cm⁻¹).

Studies on the closely related compound bis(3-phenyl-2,4-pentanedionato)copper(II) have identified four distinct d-d bands in the polarized crystal spectrum. dntb.gov.ua The presence and energies of these bands provide strong evidence for the specific coordination geometry of the complex. researchgate.net The distortion from a perfect square-planar geometry influences the energies of these transitions. researchgate.net

| Band Maximum (cm⁻¹) | Tentative Assignment (in D₂h symmetry) | Polarization |

|---|---|---|

| ~15,000 | dz² → dx²-y² | y-polarized |

| ~16,500 | dxy → dx²-y² | y-polarized |

| ~18,000 | dxz, yz → dx²-y² | y-polarized |

| ~20,000 | (Vibronic sideband or other transition) | y-polarized |

Solvent Effects on Electronic Spectra and Solvatochromism

Solvatochromism refers to the change in the position, and sometimes intensity, of absorption bands of a chemical compound in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states. The electronic transitions of copper(II) β-diketonate complexes can exhibit solvatochromism, affecting both the d-d and charge-transfer bands.

The position of the d-d bands can shift depending on the solvent's ability to coordinate to the copper center. In non-coordinating solvents, the complex typically maintains its square-planar geometry. However, in coordinating solvents, solvent molecules can bind to the axial positions of the copper ion, leading to a five- or six-coordinate species. This change in coordination geometry alters the d-orbital splitting, typically causing a blue shift (to higher energy) in the d-d absorption bands.

The intense charge-transfer bands can also be sensitive to the solvent environment. The energy of an LMCT band is influenced by the solvent's ability to stabilize the charge separation present in the excited state. uni-regensburg.de The dependence of the absorption maximum on solvent parameters like the dielectric constant and refractive index can provide information about the nature of the transition and the change in dipole moment upon excitation. nih.gov

Polarized Crystal Spectra and Vibronic Coupling

While UV-Vis spectra of solutions provide valuable information, they represent an average over all molecular orientations. Polarized crystal spectroscopy, which involves measuring the absorption of polarized light by an oriented single crystal, offers a more detailed understanding of the electronic transitions. By aligning the electric vector of the light with the crystallographic axes, one can determine the polarization of each transition.

For centrosymmetric molecules like this compound(II), d-d transitions are electric-dipole forbidden by the Laporte rule. They gain intensity through a mechanism known as vibronic coupling. dntb.gov.ua This occurs when an electronic transition is coupled with a molecular vibration that breaks the molecule's center of symmetry, making the transition weakly allowed.

The polarized crystal spectra of the related bis(3-phenyl-2,4-pentanedionato)copper(II) show that all four observed d-d bands are predominantly polarized along one molecular axis (the y-axis, which lies in the molecular plane). dntb.gov.ua This indicates that the intensity of these forbidden transitions is "borrowed" from a higher-energy, fully allowed electronic transition, likely a B₃ᵤ ← B₁g charge-transfer transition, via coupling with vibrations of the appropriate symmetry. dntb.gov.ua This detailed analysis confirms the single-molecule origin of the bands and helps in their definitive assignment. dntb.gov.uaresearchgate.net

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Investigation of Electronic Structure and Spin States of Copper(II)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying paramagnetic species, i.e., those with unpaired electrons. The copper(II) ion has a 3d⁹ electronic configuration, possessing one unpaired electron (a spin state of S = 1/2), making it EPR active. nih.gov The EPR spectrum of this compound(II) provides detailed information about the electronic ground state, the geometry of the complex, and the nature of the copper-ligand bonding. rsc.org

For a square-planar Cu(II) complex with axial symmetry, the spectrum is characterized by two principal g-values (g∥ and g⊥) and two copper hyperfine coupling constants (A∥ and A⊥).

g-values: These values are a measure of the interaction of the unpaired electron with the external magnetic field. For an axially symmetric Cu(II) complex, it is typically found that g∥ > g⊥ > 2.0023 (the free electron g-value). This pattern is a hallmark of a dx²-y² ground state, which is characteristic of square-planar and elongated octahedral Cu(II) complexes.

Hyperfine Coupling Constants (A-values): These arise from the interaction of the electron spin with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). This interaction splits the g∥ and g⊥ signals into four lines each (2I + 1 = 4). The magnitude of the A-values, particularly A∥, is sensitive to the covalency of the metal-ligand bonds and the amount of s-orbital character in the ground state wavefunction.

Analysis of these parameters allows for the calculation of molecular orbital coefficients, which quantify the degree of covalency in the in-plane σ- and π-bonds. For instance, a smaller A∥ value often suggests a higher degree of covalent character in the copper-oxygen bonds. EPR studies on the similar bis(acetylacetonato)copper(II) complex have been used to determine these anisotropic parameters and discuss the dynamics of solvent coordination. ias.ac.in

| Parameter | Typical Value | Information Derived |

|---|---|---|

| g∥ | ~2.25 - 2.29 | Confirms dx²-y² electronic ground state, characteristic of square-planar geometry. |

| g⊥ | ~2.05 - 2.07 | |

| A∥ (× 10⁻⁴ cm⁻¹) | ~170 - 190 | Indicates the nature of the ground state and the degree of covalency in the Cu-O σ-bonds. |

| A⊥ (× 10⁻⁴ cm⁻¹) | ~20 - 40 | Relates to the covalency of in-plane and out-of-plane π-bonds. |

Analysis of Jahn-Teller Distortion and Magnetic Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing such effects. For Cu(II) complexes, the EPR spectrum provides principal values of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling tensor (Aₓ, Aᵧ, A₂). In an axial environment, these are denoted as g∥ and g⊥, and A∥ and A⊥.

Table 4.4.2-1: Expected EPR Parameters for a Jahn-Teller Distorted Cu(II) Complex

| Parameter | Expected Value/Relationship | Significance |

|---|---|---|

| g-tensor | g∥ > g⊥ > 2.0023 | Indicates a d(x²-y²) electronic ground state, characteristic of an elongated octahedral or square-planar geometry. |

| A-tensor | A∥ > A⊥ | Reflects the anisotropic interaction between the electron spin and the copper nuclear spin (I = 3/2). |

Detection of Dimeric Species in Solution

The behavior of this compound in solution can be complex. While it is expected to exist primarily as a monomeric, square-planar species in non-coordinating solvents, the potential for aggregation into dimeric or polymeric forms exists, particularly in the solid state or in certain solvents. The coordinatively unsaturated nature of the square-planar copper(II) center can facilitate axial interactions with donor molecules or with other complex units.

The formation of dimeric species can be investigated using techniques such as UV-Vis spectroscopy, where changes in the d-d transition bands upon changes in concentration or solvent can indicate association. EPR spectroscopy in frozen solutions can also reveal the presence of dimers through the appearance of characteristic signals, such as a half-field transition (at g ≈ 4) arising from the forbidden ΔMs = ±2 transition within a triplet state formed by two interacting Cu(II) centers. Detailed studies specifically confirming the presence or absence of dimeric species of this compound in various solutions are not extensively documented. However, the potential for such aggregation is an important consideration in understanding its reactivity and properties in solution.

Mass Spectrometry

Mass spectrometry provides crucial information on the molecular weight and structure of the complex. Different ionization techniques can yield distinct yet complementary data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase. It is particularly useful for analyzing coordination complexes. When analyzing copper(II) complexes like this compound via ESI-MS, it is common to observe phenomena beyond the simple molecular ion. The in-source reduction of Cu(II) to Cu(I) is a frequently reported event, which would lead to the detection of ions corresponding to a [Cu(I)(L)]⁺ species (where L is the 1-phenyl-1,3-pentanedionate ligand) or related adducts, rather than the intact neutral complex. The observation of the molecular ion [Cu(L)₂]⁺• or protonated species [Cu(L)₂(H)]⁺ would depend heavily on the solvent system and instrumental parameters. Specific ESI-MS fragmentation data for this compound would be required to delineate its precise gas-phase behavior.

Fast Atom Bombardment (FAB) Mass Spectrometry: Identification of Molecular, Pseudo-Molecular, and Dimeric Species

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol (B35011) or 3-nitrobenzyl alcohol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). This method is well-suited for non-volatile and thermally labile compounds such as metal complexes.

A typical FAB-MS analysis of this compound would be expected to identify several key species:

Molecular Ion ([M]⁺•): The intact complex ionized by the loss of an electron, which would confirm the molecular weight.

Pseudo-molecular Ions: These are commonly observed in FAB-MS and include protonated molecules ([M+H]⁺) or adducts with matrix molecules.

Fragment Ions: Loss of one or more ligands (L) would result in ions like [Cu(L)]⁺.

Dimeric Species: The FAB ionization process can sometimes promote the association of molecules in the matrix, potentially leading to the detection of dimeric ions such as [Cu₂(L)₃]⁺ or [Cu₂(L)₄]⁺•.

The presence and relative abundance of these ions provide a detailed picture of the compound's integrity and potential for aggregation in the gas phase.

Table 4.5.2-1: Hypothetical Ion Species in FAB-MS of this compound (L = C₁₁H₁₁O₂)

| Ion Species | Formula | Description |

|---|---|---|

| Molecular Ion | [Cu(C₁₁H₁₁O₂)₂]⁺• | Intact ionized complex. |

| Pseudo-Molecular Ion | [Cu(C₁₁H₁₁O₂)₂(H)]⁺ | Protonated complex. |

| Fragment Ion | [Cu(C₁₁H₁₁O₂)]⁺ | Loss of one ligand. |

| Dimeric Species | [Cu₂(C₁₁H₁₁O₂)₃]⁺ | Dimeric fragment ion. |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying transition metal complexes. It is widely used to investigate the properties of copper(II) chelates.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For Bis(1-phenyl-1,3-pentanedionato)copper, this process would typically involve a pseudo-square planar geometry around the central Cu(II) ion, which is characteristic of many Cu(II) β-diketonate complexes.

The optimization process yields key molecular parameters, including bond lengths and angles. In related copper complexes, such as bis[1,3-bis(pentafluorophenyl)propane-1,3-dionato]copper(II), geometry optimization has been performed using functionals like ωB97X-D with a 6–31G* basis set to compare calculated structures with those determined by X-ray crystallography nih.gov. The results of such calculations provide insight into the precise coordination environment of the copper ion, including the Cu-O bond distances and the O-Cu-O bond angles within the chelate rings.

Table 1: Representative Molecular Parameters for Square Planar Cu(II) β-Diketonate Complexes from DFT Calculations

| Parameter | Typical Calculated Value |

|---|---|

| Cu–O Bond Length | 1.92 - 1.95 Å |

| O–Cu–O Bite Angle | ~90° - 95° |

| C–O Bond Length | ~1.27 - 1.29 Å |

| C–C Bond Length (in chelate ring) | ~1.39 - 1.41 Å |

Note: These are typical values for related Cu(II) β-diketonate complexes and serve as expected parameters for this compound.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity, electronic transitions, and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability nih.gov.

For copper complexes, DFT calculations reveal the composition of these orbitals, identifying whether they are predominantly metal-centered (d-orbitals) or ligand-centered (π-orbitals) chemrxiv.org. In many Cu(II) complexes, the HOMO may have significant contributions from both the copper d-orbitals and ligand p-orbitals, while the LUMO is often localized on the ligand nih.gov. This distribution influences the nature of electronic transitions and the potential for charge transfer.

Table 2: Illustrative Frontier Orbital Energies for Copper Complexes from DFT Studies

| Complex Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE H-L) (eV) |

|---|---|---|---|

| Cu(I) Phosphine Complex nih.gov | -6.05 | -2.04 | 4.01 |

| Cu(II) Phthalocyanine chemrxiv.org | -6.27 | -3.95 | 2.32 |

Note: Data represents values for different copper complexes to illustrate the typical output of DFT electronic structure analysis.

DFT methods are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra.

For paramagnetic d⁹ Cu(II) complexes, predicting Electron Paramagnetic Resonance (EPR) parameters is particularly important. DFT provides a robust framework for calculating the spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling (A-tensor). The accuracy of these predictions is highly dependent on the choice of the DFT functional mdpi.com. Studies have shown that different functionals exhibit varying levels of accuracy for predicting g and A values. For instance, the PBE0 functional often provides high accuracy for g-tensor predictions, while the B3LYP functional performs well for A-tensor predictions. Furthermore, accurately calculating the A-tensor for copper(II) requires accounting for the second-order spin-orbit contribution (ASO), a term that is essential for agreement with experimental data mdpi.com.

Table 3: Performance of Select DFT Functionals for Predicting EPR Hyperfine Coupling Parameter (Az) in Cu(II) Complexes

| DFT Functional | Mean Absolute Percent Deviation (MAPD) | Standard Deviation (SD) |

|---|---|---|

| B3LYP | 8.6% | 4.2% |

| PBE0 | 11.2% | 5.6% |

| CAM-B3LYP | 12.1% | 6.5% |

| M06 | 28.5% | 10.9% |

Source: Data adapted from a validation study on various Cu(II) complexes. mdpi.com

Semi-Empirical Methods (e.g., PM3) for Molecular Modeling

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT for molecular modeling. These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and use parameters derived from experimental data to simplify calculations wikipedia.org.

PM3 uses a formalism similar to the AM1 method but differs in its parameterization strategy; PM3 treats parameters as optimizable values rather than taking them directly from spectroscopic measurements wikipedia.org. While less accurate than DFT, PM3 is useful for rapid geometry optimization of large molecules or for screening multiple potential structures before undertaking more rigorous calculations. The method has been parameterized for many elements, including transition metals like copper, making it applicable to the study of this compound for preliminary structural analysis wikipedia.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into dynamic processes and intermolecular interactions.

MD simulations are a powerful tool for investigating how a metal complex like this compound might interact with biological targets such as DNA. This approach can elucidate the specific binding modes, interaction energies, and conformational changes that occur upon binding.

A typical MD simulation study of a copper complex binding to DNA involves several steps nih.gov:

System Setup: The copper complex and a model DNA sequence (e.g., the Drew-Dickerson dodecamer) are placed in a simulation box filled with water molecules and counter-ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion, allowing the complex to move and interact with the DNA. Simulations are run for nanoseconds or longer to sample stable binding modes.

Analysis: The resulting trajectory is analyzed to identify the most populated binding conformations. Techniques like cluster analysis are used to group similar structures.

Binding Energy Calculation: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are applied to the trajectory to estimate the binding free energy of the complex to DNA nih.gov.

These simulations can reveal whether the complex prefers to bind in the major or minor groove of DNA, or if it intercalates between base pairs, providing a mechanistic understanding of its potential biological activity nih.govnih.gov.

Conformational Dynamics in Solution

The conformational landscape of bis(β-diketonato)copper(II) complexes, including this compound, in solution is primarily characterized by the potential for cis-trans isomerism. This isomerism arises from the relative arrangement of the two bidentate ligands around the central copper ion. While solid-state structures are often found in a specific conformation, the dissolution of these complexes can lead to an equilibrium between different geometric isomers.

Computational studies on analogous copper(II) bis(amino acidato) complexes have shown that while one isomer, such as the trans conformer, may be more stable in the gas phase, the cis isomer can be stabilized by intermolecular interactions with solvent molecules in aqueous solutions. The energy barrier for the isomerization between cis and trans forms can be investigated using quantum chemical methods, which can elucidate the reaction pathway and the transition state structure. For instance, studies on bis(glycinato)copper(II) have explored this isomerization mechanism, revealing the energetic feasibility of such conformational changes in solution.

Table 1: Key Aspects of Conformational Dynamics in Solution for Bis(β-diketonato)copper(II) Complexes

| Dynamic Process | Investigational Methods | Key Findings for Analogous Systems |

| Cis-Trans Isomerism | Quantum Chemical Calculations (DFT), Molecular Dynamics (MD) Simulations | The relative stability of cis and trans isomers can be influenced by the solvent environment. |

| Interconversion Pathways | Temperature-Dependent NMR and EPR Spectroscopy | The presence of multiple species in equilibrium in solution can be detected and quantified. |

| Solvent Effects | EPR Spectroscopy, UV-Vis Spectroscopy | Solvent coordination can shift the equilibrium between different conformers. |

Quantum Chemical Calculations of Photophysical Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic structure and interpreting the UV-Vis absorption spectra of copper(II) β-diketonate complexes. These calculations provide insights into the nature of electronic transitions, which are crucial for predicting and explaining the photophysical properties of these compounds.

For complexes of this nature, the absorption bands in the UV-Vis spectrum typically arise from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intra-ligand (π→π*) transitions. The specific energies and intensities of these transitions are sensitive to the nature of the substituents on the β-diketonate ligand.

A computational study on the closely related compound, bis(benzoylacetonato)copper(II) (trans-[Cu(bzac)₂]), provides a valuable reference for the photophysical properties of this compound. The experimental UV-Vis spectrum of trans-[Cu(bzac)₂] in methanol (B129727) shows distinct absorption bands that can be assigned based on TD-DFT calculations. The calculated spectrum generally shows good agreement with the experimental data, allowing for a detailed assignment of the observed electronic transitions.

Table 2: Experimental and Calculated UV-Vis Absorption Data for trans-bis(benzoylacetonato)copper(II) in Methanol

| Experimental λ (nm) | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~250 | 245 | 0.32 | HOMO-5 -> LUMO | Intra-Ligand (π→π) |

| ~300 | 298 | 0.75 | HOMO-1 -> LUMO | Intra-Ligand (π→π) |

| ~350 | 345 | 0.15 | HOMO -> LUMO+1 | Ligand-to-Metal Charge Transfer (LMCT) |

Note: The data presented is based on studies of the closely related compound bis(benzoylacetonato)copper(II) and serves as a representative example.

The calculations reveal that the intense bands in the UV region are predominantly due to π→π* transitions within the phenyl and acetylacetonate (B107027) moieties of the ligand. The lower energy, less intense bands are typically assigned to LMCT transitions, involving the transfer of electron density from the ligand-based orbitals to the d-orbitals of the copper(II) center. These computational insights are fundamental for the rational design of new copper complexes with tailored photophysical properties for various applications.

Lattice Energy Calculations for Solid-State Stability

The solid-state stability of a molecular crystal is fundamentally related to its lattice energy, which is the energy released when constituent molecules in the gaseous phase come together to form a crystal lattice. Lattice energy calculations provide a theoretical measure of the cohesion of the crystal and can be used to predict the thermodynamic stability of different polymorphic forms.

For molecular crystals like this compound, the lattice energy is governed by a combination of intermolecular interactions, including van der Waals forces (dispersion and repulsion), electrostatic interactions (Coulombic forces), and in some cases, hydrogen bonding.

The calculation of lattice energies can be approached through several computational methods. One common approach is the atom-atom potential method, where the total lattice energy is summed over all pairwise interactions between atoms of different molecules in the crystal. More rigorous quantum chemical methods, such as periodic Density Functional Theory (DFT) calculations with dispersion corrections (DFT-D), can provide more accurate predictions of lattice energies. These methods explicitly account for the electronic structure of the molecules and their interactions within the periodic arrangement of the crystal.

Table 3: Theoretical Methods for Lattice Energy Calculation

| Method | Description | Key Advantages |

| Atom-Atom Potential Method | Empirically derived potentials are used to calculate the pairwise interaction energies between atoms. | Computationally efficient, suitable for large systems. |

| Periodic DFT-D | Quantum mechanical calculations are performed on the unit cell, taking into account the periodic nature of the crystal. Dispersion corrections are included to accurately model van der Waals interactions. | High accuracy, provides detailed electronic structure information. |

| CrystalExplorer Calculations | Based on partitioning the crystal electron density into molecular fragments and calculating pairwise intermolecular interaction energies. | Provides a visual representation of intermolecular interactions and their energetic contributions. |

Reactivity and Catalytic Applications

Retro-Claisen Condensation Reactions Facilitated by Ligand Modifications

The catalytic activity of bis(1-phenyl-1,3-pentanedionato)copper in facilitating retro-Claisen condensation reactions is significantly influenced by modifications to its ligand sphere. Research into copper(II) β-diketonate complexes has revealed that the introduction of ancillary, or supporting, ligands can dramatically enhance the propensity of the complex to mediate the carbon-carbon bond cleavage characteristic of the retro-Claisen reaction. This is particularly evident in anaerobic conditions, where the electronic and steric properties of the modified ligand play a crucial role in the reaction mechanism.

In its unmodified state, this compound, like other similar copper(II) diketonate complexes, may require elevated temperatures for the retro-Claisen reaction to proceed. rsc.org However, the strategic introduction of strongly coordinating ancillary ligands can facilitate the reaction under much milder conditions.

A significant advancement in this area comes from studies on copper(II) diketonate complexes featuring the tripodal tetradentate ligand, tris(2-pyridylmethyl)amine (B178826) (TPA). rsc.orgnih.govrsc.org These studies have demonstrated that TPA-ligated copper(II) diketonate complexes exhibit enhanced reactivity in anaerobic retro-Claisen type C-C bond cleavage compared to analogous complexes with fewer or weaker pyridyl-coordinating ligands. rsc.orgnih.govrsc.org The TPA ligand is believed to stabilize the copper center in a geometry that is more favorable for the intramolecular rearrangement and subsequent C-C bond scission required for the retro-Claisen reaction.

The proposed mechanism for this enhanced reactivity involves the coordination of the TPA ligand to the copper(II) center, which in turn influences the electronic properties of the metal. This modulation of the copper center's Lewis acidity and redox potential is thought to lower the activation energy for the cleavage of the C-C bond within the diketonate ligand. rsc.org

Detailed research findings on a series of TPA-ligated copper(II) chlorodiketonate complexes have provided further insight into this phenomenon. It was observed that under anaerobic conditions, these complexes undergo both retro-Claisen type C-C bond cleavage and dehalogenation of the chlorodiketonate ligand. rsc.org The reaction proceeds without the need for an external oxidant, highlighting the intrinsic reactivity of the modified copper complex.

The following interactive data table summarizes the findings from studies on TPA-ligated copper(II) diketonate complexes, illustrating the effect of the ancillary ligand on the retro-Claisen reaction. While the specific substrate is a derivative of dibenzoylmethane, the principles are applicable to this compound.

| Copper Complex | Ancillary Ligand | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| [(TPA)Cu(4'-R-PhC(O)CClC(O)4'-R-Ph)]ClO4 | Tris(2-pyridylmethyl)amine (TPA) | Anaerobic Retro-Claisen C-C Bond Cleavage | Exhibits enhanced reactivity compared to complexes with weaker pyridyl ligands. | rsc.orgnih.govrsc.org |

| Undefined Cu(II) diketonate species | None or excess pyridine (B92270) | Retro-Claisen-type C-C Bond Cleavage | Typically requires prolonged high-temperature conditions (>80 °C). | rsc.org |

These findings underscore the critical role of ligand modification in tuning the catalytic activity of copper diketonate complexes. For this compound, the introduction of suitable ancillary ligands is a promising strategy to facilitate retro-Claisen condensation reactions under milder, more controlled conditions, thereby expanding its synthetic utility.

Applications in Advanced Materials Science

Precursors for Thin Film Deposition

Chemical Vapor Deposition (CVD) and Laser Chemical Vapor Deposition (LCVD)

No specific studies detailing the use of Bis(1-phenyl-1,3-pentanedionato)copper as a precursor for CVD or LCVD have been identified.

Photochemical Deposition of Metal Oxides

Information regarding the photochemical deposition of metal oxides using this compound is not available in the searched scientific literature.

Crystal Engineering and Supramolecular Assemblies

Design of Bridging Chelating Ligands for Coordination Polymers

There are no available studies on the specific use of this compound in the design of bridging chelating ligands for the synthesis of coordination polymers.

Self-Assembly into Discrete Metallocycles and Polymeric Structures

Research detailing the self-assembly of this compound into metallocycles or polymeric structures could not be located.

Host-Guest Chemistry in Metal-Organic Frameworks

There is no information available on the application of this compound in the context of host-guest chemistry within Metal-Organic Frameworks.

Electrochemical Behavior

Redox Processes of Copper(II) Centers

The principal redox process for square planar copper(II) β-diketonate complexes, such as bis(1-phenyl-1,3-pentanedionato)copper(II), involves a one-electron reduction of the copper(II) center to a copper(I) species. This transformation is typically associated with a significant geometric rearrangement, as the preferred coordination geometry for Cu(II) in this environment is square planar, while Cu(I) favors a tetrahedral geometry. This change in geometry can contribute to the quasi-reversible or irreversible nature of the Cu(II)/Cu(I) redox couple observed in electrochemical studies. mdpi.com

The electron-withdrawing or electron-donating nature of the substituents on the β-diketonate ligand plays a crucial role in tuning the redox potential of the copper center. For this compound(II), the phenyl group, being electron-withdrawing, is expected to make the reduction of the Cu(II) center more favorable (i.e., occur at a more positive potential) compared to complexes with alkyl substituents. Linear relationships have been established between the reduction potentials of a series of bis(β-diketonato)copper(II) complexes and electronic descriptors like Hammett constants of the ligand substituents. researchgate.net

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of copper(II) β-diketonate complexes. nih.govuit.no In a typical cyclic voltammogram for a related complex like bis(acetylacetonato)copper(II) in a non-aqueous solvent, a reduction peak corresponding to the Cu(II) → Cu(I) process is observed. researchgate.net The reversibility of this process depends on the solvent, the supporting electrolyte, and the scan rate.

Table 1: Redox Potentials of Selected Copper(II) Complexes

| Complex | Redox Couple | E½ (V vs. reference electrode) | Solvent | Reference Electrode |

|---|---|---|---|---|

| Cu(dmp)₂₂ | Cu(II)/Cu(I) | +0.25 | DMSO | Ag/AgCl |

| Cu(dpp)₂₂ | Cu(II)/Cu(I) | +0.20 | DMSO | Ag/AgCl |

| CuCl/2bpy | Cu(II)/Cu(I) | -0.15 | Acetonitrile | SCE |

This table is for illustrative purposes and includes data for related copper complexes to demonstrate the influence of ligands on redox potentials. dmp = 2,9-dimethyl-1,10-phenanthroline, dpp = 2,9-diphenyl-1,10-phenanthroline, bpy = 2,2'-bipyridine. cmu.edusemanticscholar.org

The reduction potential for this compound(II) is anticipated to be influenced by the phenyl substituent on the ligand, likely shifting it to more positive values compared to complexes with purely alkyl substituents.

Influence of Ligand Substitution and Adduct Formation on Redox Chemistry

Ligand substitution has a profound effect on the redox chemistry of copper(II) β-diketonate complexes. The electronic properties of the substituents on the β-diketonate ring directly influence the electron density at the copper center, thereby altering the ease of its reduction. Electron-withdrawing groups, such as the phenyl group in the 1-position of the pentanedionato ligand, tend to stabilize the Cu(I) state, leading to a more positive reduction potential for the Cu(II)/Cu(I) couple. Conversely, electron-donating groups would make the reduction more difficult, shifting the potential to more negative values.

The formation of adducts with additional ligands, such as pyridines or phenanthrolines, can also significantly impact the redox potential. The coordination of these adducts to the axial positions of the square planar copper(II) complex can alter its electronic structure and geometry. This change in the coordination environment can either facilitate or hinder the reduction of the copper center, depending on the nature of the adduct ligand. For example, the formation of a five- or six-coordinate adduct can stabilize the Cu(II) state, making its reduction less favorable and shifting the redox potential to a more negative value. nih.gov

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Ligand Architectures for Bis(1-phenyl-1,3-pentanedionato)copper Analogues

Future research is heavily invested in the rational design and synthesis of new ligand architectures to create analogues of this compound with unique properties. The core idea is that by modifying the β-diketonate ligand, one can precisely control the electronic and steric properties of the resulting copper complex, leading to novel supramolecular structures and functionalities. researchgate.net

One promising direction is the use of multifunctional β-diketone ligands to construct complex metal-organic polyhedra (MOPs). For instance, trifunctional β-diketone ligands have been used to prepare supramolecular Cu(II) complexes. acs.orgnih.gov These ligands, which contain multiple β-diketone moieties linked by a central group, can coordinate with copper ions to form discrete, cage-like structures. acs.orgnih.gov The geometry and size of these MOPs can be tuned by changing the linker group within the ligand.

Another approach involves creating dinuclear copper(II) metallocycles using bis-β-diketonate ligands. These platforms can then be linked by various nitrogen-based "spacer" ligands to form one-dimensional chains or discrete sandwich-like tetranuclear species. researchgate.net The choice of the spacer ligand dictates the final supramolecular architecture, demonstrating the modularity of this approach.

The introduction of different functional groups onto the phenyl ring or the pentanedionato backbone of the ligand is also a key area of exploration. For example, incorporating sterically bulky substituents can influence the packing efficiency of the complexes in the solid state and can prevent strong ring-stacking interactions that are observed in less bulky analogues. tandfonline.com This control over intermolecular forces is crucial for designing materials with specific physical properties, such as volatility for chemical vapor deposition (CVD) applications.

Table 1: Examples of Novel Ligand Strategies and Resulting Architectures

| Ligand Type | Resulting Copper Complex Architecture | Potential Application | Reference |

| Trifunctional β-diketones | Metal-Organic Polyhedra (MOPs), e.g., [Cu₃L₂]n | Nanomaterials, Catalysis | acs.orgnih.gov |

| 1,3-Aryl linked bis-β-diketonates | Dinuclear metallocycles, 1D "zigzag" chains | Molecular recognition, Host-guest chemistry | researchgate.net |

| Ligands with bulky substituents | Monomeric complexes with reduced stacking | Precursors for Chemical Vapor Deposition (CVD) | tandfonline.com |

Development of New Computational Models for Predictive Chemistry

The development of sophisticated computational models is a rapidly growing trend that promises to accelerate the discovery and design of new copper complexes. These models allow for the prediction of molecular structures, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a widely used quantum mechanical method to examine the electronic properties of copper(II) complexes. nih.govpurdue.edu DFT calculations can predict UV-Vis spectra, redox potentials, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and electrochemical behavior. researchgate.net For example, DFT has been used to show how the presence of aromatic rings on the β-diketonato ligand can lead to bathochromic shifts in the UV-Visible spectra. researchgate.net

Beyond DFT, researchers are working to expand the capabilities of Molecular Dynamics (MD) simulations for copper-containing systems. purdue.edu While DFT is computationally expensive and limited to relatively small systems, MD can simulate much larger systems over longer timescales. purdue.edu A key challenge is the development of accurate force fields, like ReaxFF, that can model the complex electronic structures of transition metals. purdue.edu By generating high-accuracy data from DFT simulations, researchers can parameterize these force fields to improve the predictive power of MD for materials like copper oxides. purdue.edu

These predictive models are not only for isolated molecules but are also being developed to understand complex biological interactions, such as the binding of copper to peptides and proteins, which can provide insights into the catalytic activity of copper complexes in biological systems. nih.govprinceton.edu

Exploration of Additional Catalytic Transformations and Mechanistic Insights

While copper β-diketonates are known catalysts, there is a significant push to explore their application in a wider range of catalytic transformations and to gain deeper mechanistic insights into their function. Future research will likely focus on leveraging this compound and its analogues in novel organic reactions.

Copper complexes are effective catalysts for a variety of reactions, including oxidation, C-N bond formation, and cycloadditions. nih.govmdpi.combeilstein-journals.org Researchers are designing novel N-donor ligands to create copper complexes that can catalyze the oxidation of alkanes and alcohols with high efficiency. nih.gov The interplay between the copper oxidation state (Cu(I) vs. Cu(II)) and the coordination geometry is crucial for this catalytic activity. rsc.org

Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are a particularly attractive area for copper catalysis. beilstein-journals.org Copper(II) triflate, for example, has shown great promise in catalyzing the synthesis of various heterocyclic compounds. beilstein-journals.org There is potential to explore if this compound can exhibit similar or complementary reactivity.

A key aspect of this research is understanding the reaction mechanisms. For instance, in carbene transfer reactions for C-N bond formation, a proposed mechanism involves the activation of a diazo compound by the copper catalyst to generate a high-energy carbene intermediate. mdpi.com Elucidating these pathways through a combination of experimental techniques and computational modeling will be essential for developing more efficient and selective catalysts. rsc.org

Tailored Synthesis for Specific Materials with Tuned Properties

A major driving force in the research of this compound and related compounds is their use as precursors for the synthesis of advanced materials with precisely controlled properties. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing thin films of metals and metal oxides. azonano.comresearchgate.net Copper(II) β-diketonates are attractive precursors for these processes due to their volatility and thermal stability. researchgate.net By using specifically designed precursors, it is possible to tailor the morphology and composition of the deposited materials. For example, a copper(II) hexafluoroacetylacetonate precursor has been used to grow copper oxide nanosystems with morphologies ranging from continuous films to 1D hyperbranched nanostructures, simply by varying the deposition temperature and atmosphere. acs.org

The synthesis of copper and copper oxide nano/microparticles via the thermal decomposition of copper precursors is another area of active research. nih.gov By carefully selecting the precursor and reaction conditions, the size, shape, and surface properties of the resulting nanoparticles can be controlled. These materials have potential applications in fields such as conductive coatings and antimicrobial surfaces. azonano.comnih.gov

Future work will focus on designing precursor molecules like this compound derivatives that offer even greater control over the properties of the final material. This includes tuning the precursor's volatility, decomposition temperature, and reactivity to achieve desired film characteristics such as phase purity, crystallinity, and nanostructure. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What established protocols ensure high-yield synthesis of Bis(1-phenyl-1,3-pentanedionato)copper, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting copper(II) salts (e.g., CuCl₂) with 1-phenyl-1,3-pentanedione (Hpd) in a 1:2 molar ratio in ethanol or methanol under reflux. Critical variables include pH control (maintained at ~7–8 using ammonia) and inert atmosphere to prevent Cu²⁺ reduction. Purification via recrystallization from dichloromethane/hexane mixtures removes unreacted ligands. Purity can be verified using elemental analysis (C, H, N) and TGA to confirm solvent absence .

Q. Which spectroscopic techniques are most effective for characterizing the structure and bonding in this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies β-diketonate ligand coordination via shifts in ν(C=O) and ν(C-O) bands (e.g., 1600–1550 cm⁻¹ for chelated diketonate) .

- UV-Vis : Detects d-d transitions (e.g., broad absorption at ~600–700 nm for square-planar Cu²⁺ complexes) and ligand-to-metal charge transfer bands .

- XRD : Resolves crystal structure, confirming square-planar geometry and bond lengths (e.g., Cu-O distances ~1.9–2.0 Å) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on β-diketonate ligands influence the catalytic activity of copper(II) complexes?

- Methodological Answer : Substituent effects can be systematically studied by synthesizing analogs with electron-withdrawing (e.g., CF₃) or bulky groups (e.g., tert-butyl). Electrochemical methods (cyclic voltammetry) quantify redox potentials (E₁/₂) to correlate electronic effects with catalytic efficiency. DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

Q. What strategies resolve contradictions in reported magnetic properties of this compound?

- Methodological Answer : Discrepancies may arise from solvent-dependent polymorphism or impurities. Comparative studies using SQUID magnetometry (2–300 K) under controlled crystallization conditions (e.g., slow evaporation vs. diffusion) can isolate pure polymorphs. EPR spectroscopy at X-band frequencies (~9 GHz) distinguishes monomeric vs. dimeric species based on g-values and hyperfine splitting .

Q. How can computational methods complement experimental data in predicting the reactivity of this complex in cross-coupling reactions?

- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model transition states in catalytic cycles. For example, ligand substitution reactions can be studied using Gaussian16 with LANL2DZ basis sets for Cu. Kinetic isotope effects (KIEs) and Hammett plots validate computational predictions experimentally .

Theoretical and Experimental Design Questions

Q. What theoretical frameworks guide the study of ligand exchange dynamics in this compound?

- Methodological Answer : Ligand field theory (LFT) explains the stabilization of square-planar geometry via d⁸ electronic configuration. Marcus theory models electron-transfer kinetics in redox reactions. Experimental validation involves variable-temperature NMR (VT-NMR) to track exchange rates and Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) .

Q. How can spectroscopic and crystallographic data be integrated to analyze supramolecular interactions in solid-state structures?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···π, π-π stacking) from XRD data. Pair distribution function (PDF) analysis of X-ray scattering data complements this by probing short-range order in amorphous phases .

Data Analysis and Optimization

Q. What statistical approaches optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), identify optimal solvent polarity, temperature, and ligand ratios. Central composite design (CCD) reduces experimental runs while maximizing yield data robustness. ANOVA validates model significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.